molecular formula C13H21NO B564318 rac-syn N,N-Diethyl-d10 Norephedrine CAS No. 1217703-45-1

rac-syn N,N-Diethyl-d10 Norephedrine

Cat. No.: B564318
CAS No.: 1217703-45-1
M. Wt: 217.378
InChI Key: JMFCQRKXGIHOAN-VUXGSNQBSA-N
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Description

rac-syn N,N-Diethyl-d10 Norephedrine is a deuterated analog of norephedrine (phenylpropanolamine), a β-hydroxyamphetamine derivative. Structurally, it features:

  • A syn configuration (hydroxyl and amine groups on the same side of the planar phenyl ring).
  • N,N-Diethyl substitution at the amine group, replacing the methyl groups in norephedrine.
  • Deuteration (d10) at the ethyl groups, enhancing metabolic stability via the kinetic isotope effect.

This compound is primarily utilized as an internal standard in analytical chemistry (e.g., GC-MS) for quantifying ephedrine alkaloids in biological samples . Its deuterated structure minimizes interference with endogenous norephedrine, improving assay precision. Unlike norephedrine, which is a natural alkaloid in Ephedra species , rac-syn N,N-Diethyl-d10 Norephedrine is synthetic, with applications in pharmacokinetic and metabolic studies .

Properties

CAS No.

1217703-45-1

Molecular Formula

C13H21NO

Molecular Weight

217.378

IUPAC Name

(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2

InChI Key

JMFCQRKXGIHOAN-VUXGSNQBSA-N

SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O

Synonyms

(R*,R*)-α-[1-(Diethyl-d10-amino)ethyl]benzenemethanol;  threo-1-Phenyl-2-(diethylamino-d10)-1-propanol; 

Origin of Product

United States

Preparation Methods

The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves the incorporation of deuterium atoms into the N,N-Diethyl Norephedrine structure. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.

    Direct Synthesis: Starting from deuterated building blocks and assembling the molecule through a series of chemical reactions.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in specialized facilities equipped to handle isotopic labeling.

Chemical Reactions Analysis

rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like chloroform and ethyl acetate, and catalysts or reagents specific to the desired transformation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-syn N,N-Diethyl-d10 Norephedrine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the structure, reaction mechanisms, and kinetics of compounds.

    Biology: Employed in metabolic studies to trace metabolic pathways and understand the biotransformation of drugs and other compounds in biological systems.

    Medicine: Utilized in clinical diagnostics and imaging to study the pharmacokinetics and pharmacodynamics of drugs.

    Industry: Applied in the development and quality control of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of rac-syn N,N-Diethyl-d10 Norephedrine involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study the metabolic fate of its non-labeled counterpart, N,N-Diethyl Norephedrine. The deuterium atoms in the compound allow for precise tracking using analytical techniques, providing insights into the compound’s distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Deuterated pKa (Amino Group) LogP (Lipophilicity)
rac-syn N,N-Diethyl-d10 Norephedrine N,N-Diethyl, β-OH Yes (d10) ~8.9* Higher (diethyl)
Norephedrine N-Methyl, β-OH No 8.9 Moderate
Ephedrine N-Methyl, β-OH No 9.8 Moderate
Cathine (Norpseudoephedrine) N-Methyl, β-OH (1S,2S) No 9.2 Moderate
Amphetamine No β-OH No 9.9 High

*Inferred from structural similarity to norephedrine .

  • Deuteration reduces metabolic degradation rates, prolonging half-life . The β-hydroxy group in ephedrines enhances water solubility compared to amphetamine .

Pharmacological Activity

Cardiovascular Effects
  • Norephedrine: Increases atrial force of contraction (+53%) and heart rate (+45%) in isolated human myocardium .
  • Ephedrine: Similar potency to norephedrine but with additional α-adrenergic effects .
  • rac-syn N,N-Diethyl-d10 Norephedrine: Expected to retain β-adrenergic activity but with delayed clearance due to deuteration.
Central Nervous System Effects
  • Norephedrine: Weak locomotor stimulation in mice (effective only near lethal doses) .
  • Amphetamine: 43× more potent than norephedrine in CNS stimulation .
  • Diethyl Substitution : Likely reduces blood-brain barrier penetration compared to methylated analogs, diminishing CNS effects.

Metabolic Pathways

Compound Primary Metabolism Urinary Excretion (Unchanged) pH Sensitivity*
rac-syn N,N-Diethyl-d10 Norephedrine Slow N-dealkylation (deuterated) High (due to stability) Low
Norephedrine Minimal metabolism (85% unchanged) 85% Moderate
Ephedrine Partial N-demethylation to norephedrine 70% High
Methylephedrine Extensive N-demethylation to ephedrine <30% High

*Dependence of renal reabsorption on urinary pH. β-hydroxy group reduces pH sensitivity in ephedrines compared to amphetamines .

Analytical Detection

Compound GC-MS LOD (ng/mL) Intermediate Precision (RSD%)
rac-syn N,N-Diethyl-d10 Norephedrine N/A* N/A*
Norephedrine 40 8.29
Ephedrine 20 2.77
Cathine 30 9.20

*Deuterated analogs typically serve as internal standards, with LODs dependent on method optimization.

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